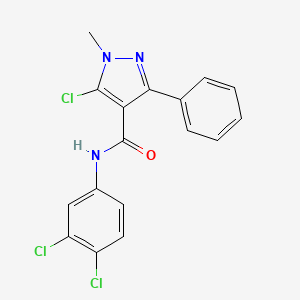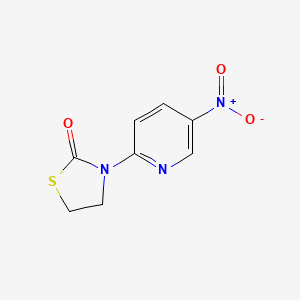
3-(5-Nitropyridin-2-yl)-1,3-thiazolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-(5-Nitropyridin-2-yl)-1,3-thiazolidin-2-one” is a chemical compound that contains a thiazolidinone group attached to a nitropyridine group . It is a part of the nitropyridines family, which are known for their reactivity and versatility as synthetic intermediates in preparing relevant chemicals in biological, physical-chemical, material science, and industrial fields .
Synthesis Analysis
The synthesis of nitropyridines involves the reaction of pyridine and substituted pyridines with N2O5 in an organic solvent, which gives the N-nitropyridinium ion . When this is reacted with SO2/HSO3– in water, 3-nitropyridine is obtained . From 3-nitropyridine, 5-nitropyridine-2-sulfonic acid is formed in a two-step reaction . From this, a series of 2-substituted-5-nitro-pyridines has been synthesized .Chemical Reactions Analysis
The reaction mechanism of nitropyridines is not an electrophilic aromatic substitution, but one in which the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift . 3-Nitropyridine and 4-substituted-3-nitropyridines have been substituted with ammonia and amines by the vicarious substitution method and by the oxidative substitution method in the position para to the nitro group .Applications De Recherche Scientifique
Synthesis and Biological Activities
Synthesis and Cytotoxic Studies : A study by Bielenica et al. (2017) focused on synthesizing derivatives of 1,3-thiazolidin-4-one, including compounds similar to 3-(5-Nitropyridin-2-yl)-1,3-thiazolidin-2-one. These compounds were evaluated for their cytotoxicity and anti-HIV properties, with some showing significant influence on cancer cells (Bielenica et al., 2017).
Antimicrobial Activity : Ayyash and Hammady (2020) synthesized a variety of 1,3-thiazolidin-4-one compounds, demonstrating potent antimicrobial activity. This study highlights the potential of these compounds, including variants of 3-(5-Nitropyridin-2-yl)-1,3-thiazolidin-2-one, in combating microbial infections (Ayyash & Hammady, 2020).
Chemical Properties and Reactions
1,3-Dipolar Cycloaddition Reactions : Holt and Fiksdahl (2007) investigated the reactivity of nitropyridyl isocyanates, closely related to 3-(5-Nitropyridin-2-yl)-1,3-thiazolidin-2-one, in 1,3-dipolar cycloaddition reactions. These studies contribute to understanding the chemical behavior and potential applications of such compounds (Holt & Fiksdahl, 2007).
Cyclization of Monocyclic Nitropyridinones : Research by Smolyar and Yutilov (2008) explored the reactions and mechanisms of cyclization involving nitropyridinone derivatives, which are structurally related to 3-(5-Nitropyridin-2-yl)-1,3-thiazolidin-2-one. Such studies are crucial for understanding the chemical pathways and potential applications of these compounds (Smolyar & Yutilov, 2008).
Anticancer and Antioxidant Activities
Anticonvulsant and Anticancer Properties : Mishchenko et al. (2020) synthesized thiazole-bearing 4-thiazolidinones, which showed excellent anticonvulsant activity in models. This highlights the potential of 3-(5-Nitropyridin-2-yl)-1,3-thiazolidin-2-one derivatives in pharmacological applications (Mishchenko et al., 2020).
Synthesis of Bioactive Thiazolidinones : A study by Joseph et al. (2013) focused on synthesizing novel thiazolidin-4-ones and evaluating their anticancer and antioxidant activities. These findings contribute to understanding the therapeutic potential of compounds related to 3-(5-Nitropyridin-2-yl)-1,3-thiazolidin-2-one (Joseph et al., 2013).
Propriétés
IUPAC Name |
3-(5-nitropyridin-2-yl)-1,3-thiazolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O3S/c12-8-10(3-4-15-8)7-2-1-6(5-9-7)11(13)14/h1-2,5H,3-4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOOLRBMERVKWRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(=O)N1C2=NC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(5-Nitropyridin-2-yl)-1,3-thiazolidin-2-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

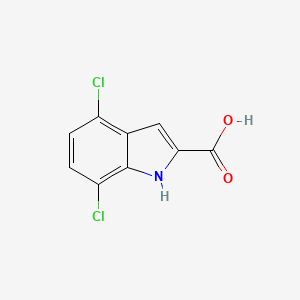
![7-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-3-benzylquinazoline-2,4(1H,3H)-dione](/img/structure/B2575726.png)
![[2-(4-Methoxyanilino)-2-oxoethyl] 1-ethyl-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylate](/img/structure/B2575727.png)
![2-(((3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-ethyl-6-phenylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2575728.png)
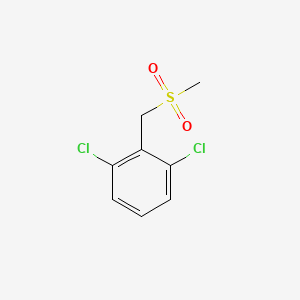
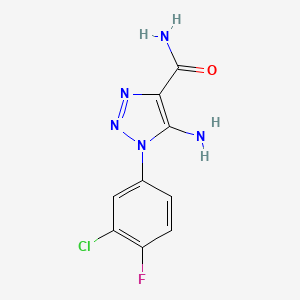
![[3-Chloro-5-(ethanesulfonyl)phenyl]methanamine](/img/structure/B2575733.png)
![N-(5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2575734.png)

![5-benzyl-N-(3-bromophenyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2575739.png)

![1-(4-chlorophenyl)-N-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2575741.png)

